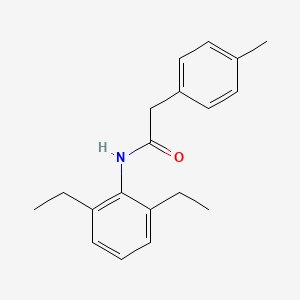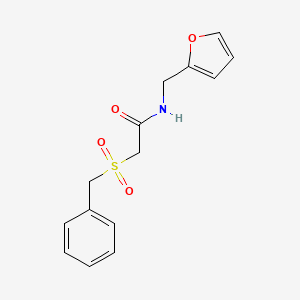
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biochemistry. DMPT is a thiazole derivative that is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide.
Mécanisme D'action
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed that 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one exerts its effects through the modulation of various signaling pathways, including the mTOR, AMPK, and MAPK pathways. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects. In animals, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency by increasing the expression of various genes involved in metabolism and growth. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to reduce the emission of harmful gases such as ammonia and hydrogen sulfide by modulating the gut microbiota.
In cancer cells, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to induce apoptosis by activating various caspases and downregulating various anti-apoptotic proteins. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and metastasis of cancer cells by modulating various signaling pathways involved in cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one also has a low toxicity profile, making it safe to handle in the laboratory.
However, there are also some limitations associated with the use of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in lab experiments. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is also relatively expensive compared to other compounds commonly used in lab experiments.
Orientations Futures
There are several future directions for the study of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one. In agriculture, further research is needed to determine the optimal dosage and administration of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one for various animal species. In medicine, further research is needed to determine the efficacy and safety of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one as an anti-cancer agent in human clinical trials. In biochemistry, further research is needed to explore the potential applications of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one-metal ion complexes in catalysis, sensing, and imaging.
Conclusion:
In conclusion, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biochemistry. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency of various animals, reduce the emission of harmful gases such as ammonia and hydrogen sulfide, induce apoptosis in cancer cells, and form stable complexes with various metal ions. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has several advantages for lab experiments, but there are also some limitations associated with its use. Further research is needed to explore the potential applications of 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one in various fields.
Méthodes De Synthèse
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde and thiosemicarbazide. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of ethanol to form the corresponding Schiff base. The Schiff base is then cyclized with acetic acid to form the thiazole ring. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied extensively for its potential applications in various fields, including agriculture, medicine, and biochemistry. In agriculture, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to increase the growth rate and feed efficiency of various animals, including fish, shrimp, and pigs. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to reduce the environmental impact of animal waste by reducing the emission of harmful gases such as ammonia and hydrogen sulfide.
In medicine, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential use as an anti-cancer agent. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In biochemistry, 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been studied for its potential use as a ligand in metal ion coordination chemistry. 5-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
Propriétés
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-14-8-9-15(22-2)13(10-14)11-16-17(20)19-18(23-16)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRJWJOFZEMEV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)




![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)

![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)